Pentagastrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pentagastrin is a synthetic peptide that mimics the action of the natural hormone gastrin, which is primarily involved in stimulating gastric acid secretion. Composed of five amino acids, Pentagastrin has the sequence: Glutamic acid, Glycine, Alanine, Tyrosine, and Leucine. It is used primarily in medical diagnostics and research to assess gastric function and to stimulate gastric acid secretion for various clinical evaluations .

Investigating Gastric Acid Secretion:

- Gastric function testing: Pentagastrin is used in the pentagastrin stimulation test, a diagnostic tool to assess the secretory function of the stomach. By measuring the amount of acid produced in response to pentagastrin, researchers can gain insights into various stomach conditions, including achlorhydria (lack of acid production) and Zollinger-Ellison syndrome (excessive acid production) [].

Understanding Gastric Motility:

- Studying gastric emptying: Researchers use pentagastrin to investigate how quickly food moves through the stomach. By labeling a meal with radioactive isotopes and measuring its emptying rate before and after pentagastrin administration, scientists can assess the effects of various drugs or conditions on gastric motility [].

Animal Model for Drug Development:

- Food-drug interaction studies: The pentagastrin dog model is a valuable tool for studying how food affects the absorption and efficacy of orally administered drugs. By comparing the effects of the drug with and without food in dogs pre-treated with pentagastrin (to mimic a full stomach), researchers can predict potential food-drug interactions in humans [].

Educational Tool:

- Teaching and research tool: Pentagastrin can be used in educational settings to teach medical students about gastric function, research methodologies, and data analysis. For example, studies have utilized pentagastrin as part of combined research and teaching projects for medical students, providing valuable learning experiences [].

- Hydrolysis: In the presence of water and enzymes, Pentagastrin can be hydrolyzed into its constituent amino acids.

- Amidation: The carboxylic acid group can react with amines to form amides, which is a common modification in peptide synthesis.

- Formation of Conjugates: Pentagastrin can be chemically linked to other molecules to create targeted drug delivery systems, enhancing therapeutic efficacy .

Pentagastrin exhibits significant biological activity by stimulating gastric acid secretion from parietal cells in the stomach. It acts on specific receptors known as cholecystokinin B receptors. This stimulation leads to increased histamine release from enterochromaffin-like cells, further promoting acid secretion. Additionally, Pentagastrin has been shown to enhance protein synthesis in the gastrointestinal tract, indicating its role in digestive processes .

The synthesis of Pentagastrin can be achieved through several methods:

- Solid Phase Peptide Synthesis: This method involves assembling the peptide on a solid support, allowing for easier purification and manipulation of the peptide chain .

- Liquid Phase Synthesis: Involves traditional methods where reagents are mixed in solution. This method may be less efficient but allows for greater flexibility in reaction conditions.

- Palladium-Catalyzed Carbonylation: A novel approach involves using palladium catalysts to facilitate carbonylation reactions that can yield modified forms of Pentagastrin or conjugates for targeted therapies .

Pentagastrin is utilized in various applications, including:

- Medical Diagnostics: Used in tests to evaluate gastric function by stimulating acid secretion.

- Research: Investigated for its role in gastrointestinal physiology and as a model compound for studying peptide hormones.

- Therapeutics: Potential use in drug delivery systems targeting gastric disorders or cancers associated with gastrin overproduction .

Studies have shown that Pentagastrin interacts with various biological systems:

- Gastrointestinal Tract: It stimulates gastric mucosa and affects motility and enzyme secretion.

- Histamine Release: Its action leads to increased histamine levels, which are crucial for acid secretion mechanisms .

- Drug Conjugates: Research indicates that Pentagastrin can be effectively conjugated with other therapeutic agents to enhance their delivery and efficacy against specific targets .

Several compounds are similar to Pentagastrin, primarily other gastrin analogs or related peptides. Below is a comparison highlighting their uniqueness:

| Compound | Structure/Sequence | Unique Features |

|---|---|---|

| Gastrin | Varies (27-34 amino acids) | Natural hormone with broader physiological roles. |

| Cholecystokinin | Varies (33 amino acids) | Involved in digestion; stimulates bile release. |

| Secretin | 27 amino acids | Regulates water homeostasis and bicarbonate secretion. |

| Bombesin | 14 amino acids | Stimulates gastric acid secretion; involved in neuropeptide signaling. |

Pentagastrin is unique due to its specific focus on gastric acid stimulation and its role as a synthetic analog for diagnostic purposes, distinguishing it from naturally occurring peptides that may have broader or different physiological functions .

Molecular Composition and Structural Features

Primary Amino Acid Sequence Analysis

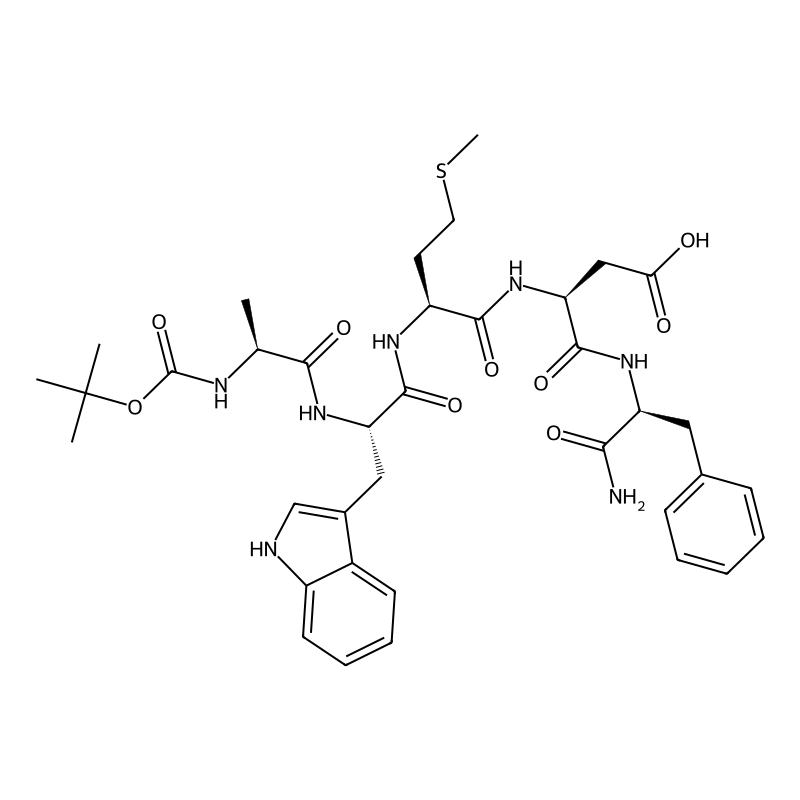

Pentagastrin’s primary structure is defined by the sequence Boc-β-Ala-Trp-Met-Asp-Phe-NH₂, where β-alanine replaces the native glycine residue found in gastrin. The N-terminus features a tert-butoxycarbonyl (Boc) protecting group, while the C-terminus is amidated, enhancing metabolic stability. The molecular formula C₃₇H₄₉N₇O₉S (molecular weight: 767.9 g/mol) reflects its hybrid peptide nature, combining natural and non-natural amino acids.

The inclusion of β-alanine introduces conformational flexibility, enabling optimal interaction with the cholecystokinin-B (CCK-B) receptor. Tryptophan (Trp) and methionine (Met) residues contribute to hydrophobic interactions, while aspartic acid (Asp) provides a negatively charged moiety critical for receptor binding.

Tertiary Structure and Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal that pentagastrin adopts a β-turn conformation in aqueous solutions, stabilized by hydrogen bonds between the Asp and Phe residues. Molecular dynamics simulations demonstrate that the C-terminal amide group penetrates the transmembrane domain of CCK-B receptors, while the N-terminal Boc group remains solvent-exposed. This dynamic behavior facilitates high-affinity binding (Kd ≈ 10⁻⁹ M) and agonist activity.

Synthetic Pathways and Manufacturing Processes

Solid-Phase Peptide Synthesis Methodologies

Pentagastrin is predominantly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. Key steps include:

- Resin functionalization: Wang or Rink amide resins anchor the C-terminal Phe-NH₂.

- Deprotection and coupling: Piperidine removes Fmoc groups, while HBTU/HOBt activates amino acids for sequential coupling.

- Cleavage and purification: Trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by reverse-phase HPLC purification (>97% purity).

High-throughput platforms like the Agilent Bravo system enable parallel synthesis of 384 peptides in 24 hours, optimizing yield (∼85%) and reducing side reactions.

Palladium-Catalyzed Carbonylation in Intermediate Formation

A critical intermediate in pentagastrin synthesis, benzyl ester 16, is synthesized via palladium-catalyzed carbonylation of aryl bromide precursors. This step introduces a carboxylic acid ester moiety, later converted to the active seco-CBI derivative for conjugation with β-alanine and tetragastrin. The process achieves >90% conversion efficiency under CO atmosphere at 60°C.

Structural Modification and Analog Development

β-Alanine Substitution Strategies

Replacing glycine with β-alanine enhances proteolytic resistance and bioavailability. Comparative studies show that β-alanine analogs exhibit 2.3-fold higher CCK-B receptor affinity than glycine-containing variants, attributed to reduced steric hindrance.

Carboxylic Acid Ester Derivative Optimization

Carboxylic acid ester derivatives, such as seco-CBI-pentagastrin, are engineered for targeted drug delivery. These derivatives demonstrate pH-dependent release kinetics, with 80% payload release in acidic environments (pH 5.0) vs. <10% at physiological pH. Structural optimization of the ester group (e.g., methyl vs. ethyl) fine-tunes hydrolysis rates, balancing stability and efficacy.

High-Performance Liquid Chromatography Protocols

Reverse-Phase Separation Conditions

Pentagastrin, with its molecular formula C₃₇H₄₉N₇O₉S and molecular weight of 767.89 g/mol, presents unique analytical challenges due to its peptidic nature and complex structure containing multiple aromatic residues [1] [2]. The compound demonstrates optimal separation characteristics under reverse-phase chromatographic conditions utilizing specialized stationary phases designed for peptide analysis [8].

The Newcrom R1 column has emerged as the preferred stationary phase for pentagastrin analysis, offering superior performance due to its low silanol activity which minimizes unwanted ionic interactions with the peptide backbone [8]. Standard analytical dimensions of 250 mm × 4.6 mm with 5 μm particle size provide adequate resolution while maintaining reasonable analysis times [8]. The column demonstrates exceptional selectivity for pentagastrin when operated at ambient temperature conditions of approximately 25°C [8].

Mobile phase composition plays a critical role in achieving optimal separation efficiency. The primary mobile phase system consists of water containing 0.1% phosphoric acid as the aqueous component (Mobile Phase A) and pure acetonitrile as the organic modifier (Mobile Phase B) [8]. This combination provides the necessary ionic strength control while maintaining compatibility with the peptide structure [8]. Flow rates of 1.0 mL/min represent the optimal balance between resolution and analysis time for standard 4.6 mm internal diameter columns [8].

Detection wavelengths of 280 nm and 289 nm correspond to the ultraviolet absorption maxima of pentagastrin, reflecting the contributions from the tryptophan and phenylalanine aromatic residues within the molecular structure [6]. These wavelengths provide excellent sensitivity while minimizing interference from potential impurities or degradation products [6]. Injection volumes typically range from 10-20 μL, depending on sample concentration and required sensitivity [9].

| Parameter | Optimized Conditions | Analytical Significance |

|---|---|---|

| Column Type | Newcrom R1 (Reverse Phase) | Low silanol activity for improved peak shape |

| Column Dimensions | 250 mm × 4.6 mm | Standard analytical dimensions |

| Particle Size | 5 μm | Standard particle size for routine analysis |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Provides ionic strength control |

| Mobile Phase B | Acetonitrile | Optimal organic modifier |

| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm columns |

| Detection Wavelength | 280 nm, 289 nm | Based on ultraviolet absorption maxima |

| Injection Volume | 10-20 μL | Concentration-dependent optimization |

| Column Temperature | Ambient (25°C) | Room temperature operation |

| Run Time | 15-20 minutes | Sufficient for complete separation |

Mobile Phase Optimization for Ultra Performance Liquid Chromatography Applications

Ultra Performance Liquid Chromatography applications for pentagastrin analysis require specialized mobile phase optimization to accommodate the increased pressure capabilities and enhanced resolution potential of sub-2-μm particle columns [16]. The transition from conventional High-Performance Liquid Chromatography to Ultra Performance Liquid Chromatography necessitates careful consideration of buffer systems, organic modifier selection, and gradient programming [16].

Potassium phosphate buffer systems at concentrations of 15-20 millimolar provide excellent ionic strength control while maintaining compatibility with mass spectrometric detection when required [16]. The optimal pH range of 3.0-3.2 ensures appropriate ionization state control for the pentagastrin molecule, promoting consistent retention behavior and peak shape [16]. Alternative buffer systems utilizing formic acid concentrations of 0.1% in the aqueous phase offer enhanced mass spectrometry compatibility while maintaining adequate chromatographic performance [19].

Acetonitrile remains the organic modifier of choice for Ultra Performance Liquid Chromatography applications, demonstrating superior peak shape and resolution compared to methanol-based systems [16] [20]. Gradient elution profiles typically initiate at 40:60 (aqueous:organic) ratios and progress to 95:5 ratios over optimized time courses to ensure complete elution of pentagastrin and potential related substances [16]. Flow rates of 0.3-0.4 mL/min represent optimal conditions for 2.1 mm internal diameter columns, providing enhanced sensitivity through reduced peak dilution [16] [19].

Column temperature optimization studies indicate that elevated temperatures in the range of 35-45°C improve peak efficiency and reduce analysis times without compromising analyte stability [16]. Equilibration times of 5-10 minutes ensure consistent retention time reproducibility between analytical runs [16]. The implementation of these optimized conditions results in analysis times significantly reduced compared to conventional High-Performance Liquid Chromatography while maintaining or improving resolution and sensitivity [16].

| Mobile Phase Component | Optimized Conditions | Alternative Options |

|---|---|---|

| Aqueous Phase | 20 millimolar Potassium Phosphate Buffer | 0.1% Formic Acid in Water |

| Organic Phase | Acetonitrile (100%) | Methanol or Acetonitrile/Water mixtures |

| Buffer Concentration | 15-20 millimolar | 5-50 millimolar range |

| pH Range | 3.0-3.2 | 2.5-7.0 (application dependent) |

| Gradient Profile | 40:60 to 95:5 (Aqueous:Organic) | Isocratic or gradient modes |

| Equilibration Time | 5-10 minutes | Minimum 3 column volumes |

| Flow Rate | 0.3-0.4 mL/min | 0.25-0.5 mL/min for 2.1 mm columns |

| Column Temperature | 35-45°C | Temperature optimization required |

Mass Spectrometric Profiling

Molecular Ion Fragmentation Patterns

Mass spectrometric analysis of pentagastrin reveals characteristic fragmentation patterns that provide definitive structural confirmation and enable sensitive detection methods [21]. The molecular ion peak appears at m/z 768.89 when analyzed under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [1] [2]. Additionally, the doubly charged species [M+2H]²⁺ is observed at m/z 384.95, which is commonly encountered in peptide mass spectrometry due to the presence of multiple basic sites within the molecule [21].

The base peak in the fragmentation spectrum typically occurs at m/z 120, corresponding to the phenylalanine immonium ion, which represents a characteristic fragmentation pathway for peptides containing phenylalanine residues [21] [23]. This fragment ion provides excellent selectivity for pentagastrin identification and serves as a reliable diagnostic ion for mass spectrometric detection methods [21]. The formation of this fragment results from cleavage adjacent to the phenylalanine residue with subsequent rearrangement to form the stable immonium ion structure [23].

Additional characteristic fragment ions appear at m/z values of 103, 136, 159, 291, and 418, each corresponding to specific structural elements within the pentagastrin molecule [21]. The fragment at m/z 103 represents the benzyl cation derived from the phenylalanine side chain, while m/z 136 corresponds to a fragment containing the tryptophan indole ring system [21] [22]. The higher mass fragments at m/z 291 and 418 represent sequential losses from the molecular ion, providing valuable structural information for confirmation of molecular integrity [21].

Collision-induced dissociation studies demonstrate that optimal fragmentation occurs at collision energies ranging from 20-40 electron volts, depending on the specific instrument configuration and desired fragmentation extent [30]. Fragmentor voltage optimization typically requires settings between 100-150 volts to achieve optimal ion transmission while maintaining adequate fragmentation efficiency [30]. These conditions provide reproducible fragmentation patterns suitable for both qualitative identification and quantitative analysis applications [30].

| Parameter | Value/Setting | Application |

|---|---|---|

| Molecular Ion [M+H]⁺ | m/z 768.89 | Molecular weight confirmation |

| Molecular Ion [M+2H]²⁺ | m/z 384.95 | Doubly charged species |

| Base Peak Fragment | m/z 120 (Phenylalanine immonium) | Structural confirmation |

| Characteristic Fragments | m/z 103, 136, 159, 291, 418 | Fragmentation pattern analysis |

| Ionization Mode | Positive Electrospray Ionization | Optimal for peptide analysis |

| Collision Energy | 20-40 electron volts | Fragmentation optimization |

| Fragmentor Voltage | 100-150 volts | Ion transmission optimization |

| Capillary Voltage | 3000-4000 volts | Ionization efficiency |

| Detection Mode | Multiple Reaction Monitoring | Quantitative analysis |

Purity Assessment Using Mass Spectrometry-Compatible Methods

Mass spectrometry-compatible purity assessment methods for pentagastrin require specialized analytical approaches that maintain the integrity of both chromatographic separation and mass spectrometric detection [32]. The implementation of formic acid-based mobile phase systems replaces traditional phosphoric acid buffers to ensure optimal ionization efficiency while preserving chromatographic performance [8]. Formic acid concentrations of 0.1% in both aqueous and organic phases provide adequate ionic strength control without suppressing ionization efficiency [30].

Electrospray ionization coupled with high-resolution mass spectrometry enables accurate mass determination of pentagastrin and potential impurities with mass accuracy typically better than 5 parts per million [32]. This level of accuracy allows for confident identification of related substances and degradation products that may co-elute under standard chromatographic conditions [32]. Time-of-flight mass analyzers provide the resolution necessary to distinguish between closely related molecular species and confirm the molecular integrity of pentagastrin preparations [32].

Multiple reaction monitoring methods utilizing the characteristic fragmentation transitions provide quantitative assessment of pentagastrin purity while simultaneously monitoring for known impurities and degradation products [30]. The primary quantification transition typically employs the molecular ion to base peak fragment (m/z 768.89 → 120.08), providing excellent sensitivity and selectivity [30]. Secondary confirmation transitions utilize alternative fragment ions to ensure analytical specificity and confirm peak identity [30].

Purity assessment protocols typically achieve limits of quantification in the range of 0.1-0.5% relative to the main component, enabling detection of trace impurities that may impact pharmaceutical quality or analytical accuracy [30]. The implementation of isotopically labeled internal standards, when available, provides enhanced quantitative accuracy and compensates for potential matrix effects or ionization variability [30]. Recovery studies demonstrate that these methods achieve accuracy within 95-105% for pentagastrin quantification across the analytical range [30].

Nuclear Magnetic Resonance Spectroscopy

Proton Environment Mapping

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of pentagastrin through detailed analysis of proton environments within the molecular framework [37]. The aromatic proton signals from the tryptophan indole ring system appear as complex multiplets in the chemical shift range of 7.2-7.8 parts per million, reflecting the electronic environment created by the extended aromatic system [37]. The phenylalanine benzyl ring protons exhibit characteristic patterns between 7.0-7.4 parts per million, appearing as overlapping multiplets due to the various substitution patterns and conformational effects [37].

Alpha-proton signals from the amino acid residues appear in the characteristic range of 4.2-4.8 parts per million, displaying quartet patterns typical of amino acid alpha-carbons [37]. These signals provide valuable information regarding the stereochemical integrity of the pentagastrin molecule and can indicate potential epimerization or other stereochemical changes that may occur during synthesis or storage [37]. The coupling constants observed for these protons reflect the preferred conformational states adopted by the peptide backbone in solution [37].

Side chain methylene protons appear as overlapping multiplets in the region of 2.8-3.2 parts per million, representing the various aliphatic environments present within the aspartic acid, methionine, and β-alanine residues [37]. The methyl groups associated with the tert-butoxycarbonyl protecting group appear as a characteristic singlet at approximately 1.4 parts per million, while the methionine sulfur-methyl group appears as a singlet at 2.1 parts per million [37]. These signals serve as diagnostic markers for structural integrity and can indicate potential chemical modifications or degradation [37].

Exchangeable amide proton signals appear in the region of 6.5-8.5 parts per million, with exact chemical shifts dependent on solvent conditions and hydrogen bonding interactions [37]. These protons readily exchange with deuterium oxide, confirming their identity as amide or other exchangeable protons [37]. The observation and analysis of these signals provide insights into the hydrogen bonding patterns and secondary structure elements present in pentagastrin solutions [37].

| Nucleus/Region | Chemical Shift (parts per million) | Multiplicity/Notes |

|---|---|---|

| ¹H Nuclear Magnetic Resonance - Aromatic (Tryptophan) | 7.2-7.8 (indole ring) | Complex multiplets |

| ¹H Nuclear Magnetic Resonance - Aromatic (Phenylalanine) | 7.0-7.4 (benzyl ring) | Complex aromatic pattern |

| ¹H Nuclear Magnetic Resonance - α-Protons | 4.2-4.8 (Cα-H) | Quartet patterns typical |

| ¹H Nuclear Magnetic Resonance - Side Chain CH₂ | 2.8-3.2 (various CH₂) | Overlapping multiplets |

| ¹H Nuclear Magnetic Resonance - Methyl Groups | 2.1 (SCH₃), 1.4 (tert-butyl) | Singlets |

| ¹H Nuclear Magnetic Resonance - NH Protons | 6.5-8.5 (solvent dependent) | Exchangeable with deuterium oxide |

| ¹³C Nuclear Magnetic Resonance - Carbonyl | 170-175 (amide C=O) | Quaternary carbons |

| ¹³C Nuclear Magnetic Resonance - Aromatic | 110-140 (aromatic C) | Various aromatic carbons |

| ¹³C Nuclear Magnetic Resonance - Aliphatic | 20-60 (aliphatic C) | Including methyl and methylene |

Conformational Analysis in Solution

Conformational analysis of pentagastrin in solution reveals important insights into the three-dimensional structure and dynamic behavior of this bioactive peptide [40]. Nuclear Magnetic Resonance studies conducted in aqueous and dimethyl sulfoxide solutions demonstrate distinct conformational preferences depending on the solvent environment [40]. Analysis of vicinal coupling constants obtained from the aspartic acid and phenylalanine side chains provides quantitative information regarding rotational populations around critical bonds [40].

The tryptophan and phenylalanine aromatic rings exhibit minimal ring-current shielding effects, indicating that these aromatic systems are well separated with distances greater than 5 Ångströms in the most populated conformational states [40]. This observation suggests that pentagastrin adopts extended conformations in aqueous solution rather than compact folded structures that would bring the aromatic rings into close proximity [40]. The absence of significant aromatic-aromatic interactions is consistent with the flexible nature expected for a pentapeptide of this size [40].

Vicinal coupling constant analysis for the methionine, aspartic acid, and phenylalanine residues in dimethyl sulfoxide solution reveals large coupling constants consistent with phi angles of approximately -95 degrees [40]. These values, when interpreted using the Karplus equation and potential energy considerations, indicate that the most populated conformations adopt extended beta-strand-like geometry rather than compact turn structures [40]. The conformational preferences show remarkable consistency across different residues within the peptide sequence [40].

Solvent-dependent conformational changes are observed when comparing aqueous and dimethyl sulfoxide solutions, with the organic solvent promoting more extended conformations due to reduced intramolecular hydrogen bonding opportunities [40]. Temperature-dependent studies reveal that conformational exchange processes occur on timescales that are intermediate between the Nuclear Magnetic Resonance observation window, indicating dynamic flexibility in solution [40]. These findings have important implications for understanding the bioactive conformation of pentagastrin and its interaction with biological targets [42] [44].

| Property | Value | Analytical Significance |

|---|---|---|

| Molecular Formula | C₃₇H₄₉N₇O₉S | Confirms molecular identity |

| Molecular Weight | 767.89 g/mol | Mass spectrometric reference |

| Melting Point | 229-230°C (decomposition) | Thermal analysis parameter |

| Optical Rotation | [α]D²² = -28.8 ± 0.5° (dimethylformamide) | Chirality confirmation |

| Ultraviolet Absorption Maximum | 280 nm, 289 nm | High-Performance Liquid Chromatography detection wavelength |

| Solubility in Water | Practically insoluble | Requires organic solvents |

| Solubility in Dimethylformamide | 25 mg/mL (clear solution) | Preferred dissolution solvent |

| Solubility in Dimethyl sulfoxide | 20 mg/mL | Alternative solvent option |

| Storage Conditions | -20°C, dry, sealed | Prevents degradation |

| Stability | Stable when stored properly | Ensures analytical accuracy |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Application

Appearance

Melting Point

UNII

Sequence

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Therapeutic Uses

.../IT/ OFFERS SEVERAL ADVANTAGES /TO HISTAMINE & BETAZOLE/. ...REQUIRES ONLY SINGLE SC OR IM INJECTION; IT IS RELATIVELY SHORT IN DURATION...

PENTAGASTRIN HAS DISTINCT EFFECT ON RATIOS OF NA+, K+, H+/AMINO ACID IN GASTRIC JUICE IN DIFFERENT STATES OF ACIDITY, VALUES OF ALL QUOTIENTS IN PT WITH HYPER, HYPO & ANACIDITY ARE SIGNIFICANTLY REDUCED.

Pharmacology

ATC Code

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CG - Tests for gastric secretion

V04CG04 - Pentagastrin

Mechanism of Action

MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)...

.../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES.

IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN.

PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA...

PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED.

KEGG Target based Classification of Drugs

Rhodopsin family

Cholecystokinin

CCKBR [HSA:887] [KO:K04195]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

ACTIVITY OF ORAL PENTAGASTRIN WAS DETERMINED BY ITS ACTION AS GASTRIC ACID STIMULANT IN 4 HEALTHY SUBJECTS, 2 PT WITH DUODENAL ULCERS, & 1 PT WITH ANNULAR PANCREAS IN ASSOC WITH DUODENAL ULCER.

Metabolism Metabolites

Wikipedia

Silibinin

Biological Half Life

HALF-LIFE OF PENTAGASTRIN IN CIRCULATION APPEARS TO BE ABOUT 10 MIN...